molecular formula C19H25N3O5 B12908467 N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate

Cat. No.: B12908467
M. Wt: 375.4 g/mol
InChI Key: ODZDMNWPNKBIAW-BTJKTKAUSA-N
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Description

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with a phenyl group and a methyl group at the 4 and 5 positions, respectively.

    Ether formation: The pyrazole derivative is reacted with 3-chloropropan-1-amine to form the desired ether linkage.

    Dimethylation: The amine group is then dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction).

    Formation of the maleate salt: Finally, the compound is reacted with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the maleate salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-3-[(4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine

InChI

InChI=1S/C15H21N3O.C4H4O4/c1-12-14(13-8-5-4-6-9-13)16-17-15(12)19-11-7-10-18(2)3;5-3(6)1-2-4(7)8/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ODZDMNWPNKBIAW-BTJKTKAUSA-N

Isomeric SMILES

CC1=C(NN=C1OCCCN(C)C)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(NN=C1OCCCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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